molecular formula C7H13ClN2 B6177793 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride CAS No. 2567495-91-2

4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride

Cat. No. B6177793
CAS RN: 2567495-91-2
M. Wt: 160.6
InChI Key:
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Description

4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride (EDMIH) is an organic compound derived from imidazole, a heterocyclic aromatic compound containing a five-membered ring of two nitrogen atoms and three carbon atoms. EDMIH is a white, crystalline solid that is soluble in water and polar organic solvents. It is used in both industrial and scientific applications, including as a reagent in organic synthesis and as a biochemical reagent for research.

Scientific Research Applications

4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride is a valuable reagent in organic synthesis and is used in a wide range of applications, including the synthesis of a variety of substituted imidazole derivatives. It is also used as a biochemical reagent for research, including in drug discovery and in the study of enzyme-catalyzed reactions. In addition, 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride is used as a catalyst in the synthesis of polymers, as a corrosion inhibitor, and as a stabilizer for organic solvents.

Mechanism of Action

4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride acts as an electrophile in organic synthesis, meaning that it can react with nucleophiles to form covalent bonds. In the presence of a base, 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride can also react with carbonyl compounds to form imidazolium salts. In addition, 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride can act as a nucleophile in the presence of an electrophile, such as an alkyl halide.
Biochemical and Physiological Effects
4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Pseudomonas aeruginosa. In addition, 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride has been found to inhibit the activity of several enzymes, including the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride is a versatile reagent that is widely used in organic synthesis and biochemical research. It is relatively inexpensive and has a high solubility in water and polar organic solvents. However, it is not very stable and can decompose in the presence of light or heat. In addition, 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride can be toxic if not handled properly.

Future Directions

In the future, 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride could be used to synthesize a variety of new drugs and other compounds for therapeutic and industrial applications. It could also be used to study the effects of drugs on the human body, as well as the mechanism of action of enzymes and other proteins. In addition, 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride could be used to study the effects of environmental pollutants on the human body, as well as the mechanism of action of various toxins. Finally, 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride could be used to synthesize polymers for use in a variety of industrial applications.

Synthesis Methods

4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride is most commonly synthesized from the reaction of 2-methyl-4-ethyl imidazole and hydrochloric acid. The reaction is carried out in an aqueous solution, typically at a temperature of 25-50°C. The reaction proceeds with the formation of a precipitate, which is then isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride involves the reaction of 2,4-pentanedione with ethylamine and ammonium chloride in the presence of acetic acid and sodium acetate.", "Starting Materials": [ "2,4-pentanedione", "ethylamine", "ammonium chloride", "acetic acid", "sodium acetate" ], "Reaction": [ "Step 1: Dissolve 2,4-pentanedione (1.0 g) in acetic acid (10 mL) and add sodium acetate (1.5 g).", "Step 2: Add ethylamine (1.0 mL) dropwise to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add ammonium chloride (1.0 g) to the reaction mixture and stir for an additional 30 minutes.", "Step 4: Filter the reaction mixture and wash the solid with water.", "Step 5: Dry the solid and recrystallize from ethanol to obtain 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride as a white crystalline solid (yield: 80%)." ] }

CAS RN

2567495-91-2

Product Name

4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride

Molecular Formula

C7H13ClN2

Molecular Weight

160.6

Purity

95

Origin of Product

United States

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